2-Chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for the compound is 2-chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one , which provides a precise description of its molecular structure. The name is derived from the quinazoline heterocyclic system, a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The numbering of the quinazoline skeleton begins at the nitrogen atom in the pyrimidine ring, proceeding clockwise.

Key structural features include:

- A chloro (-Cl) substituent at position 2.

- A methoxy (-OCH₃) group at position 6.

- A propoxy (-OCH₂CH₂CH₃) chain at position 7.

- A keto (=O) functional group at position 4, with a hydrogen atom at position 1, as indicated by the "(1H)" notation.

The quinazolin-4(1H)-one core is characterized by partial unsaturation in the pyrimidine ring, with the keto group introducing a planar configuration that influences electronic distribution across the molecule.

Alternative Chemical Designations and Registry Identifiers

This compound is primarily identified by its CAS Registry Number 62484-35-9 . While systematic IUPAC nomenclature remains the most unambiguous designation, alternative names may arise in specialized contexts, such as pharmaceutical synthesis or patent literature. For example, structurally related derivatives, such as 2,4-dichloro-6-methoxy-7-propoxyquinazoline (CAS 62484-25-7), share similar substitution patterns but differ in functional groups.

No widely recognized trivial or trade names are associated with this compound in public databases, underscoring its role as a synthetic intermediate rather than a commercial drug or reagent.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₃ClN₂O₃ , corresponding to a molecular weight of 268.70 g/mol . The SMILES notation O=C1N=C(Cl)NC2=C1C=C(OC)C(OCCC)=C2 provides a linear representation of its structure, emphasizing connectivity between atoms.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₂O₃ |

| Molecular Weight | 268.70 g/mol |

| SMILES | O=C1N=C(Cl)NC2=C1C=C(OC)C(OCCC)=C2 |

| CAS Registry Number | 62484-35-9 |

In mass spectrometry, the molecular ion peak would theoretically appear at m/z 268.70 (for the [M]⁺ species). Characteristic fragmentation patterns may include:

- Loss of the chlorine atom (Δ m/z 35/37, isotopic doublet).

- Cleavage of the propoxy chain (C₃H₇O, Δ m/z 59).

- Neutral loss of methoxy groups (OCH₃, Δ m/z 31).

Structure

3D Structure

Properties

CAS No. |

62484-35-9 |

|---|---|

Molecular Formula |

C12H13ClN2O3 |

Molecular Weight |

268.69 g/mol |

IUPAC Name |

2-chloro-6-methoxy-7-propoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H13ClN2O3/c1-3-4-18-10-6-8-7(5-9(10)17-2)11(16)15-12(13)14-8/h5-6H,3-4H2,1-2H3,(H,14,15,16) |

InChI Key |

SMINANAUHAQEJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |

Origin of Product |

United States |

Biological Activity

2-Chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

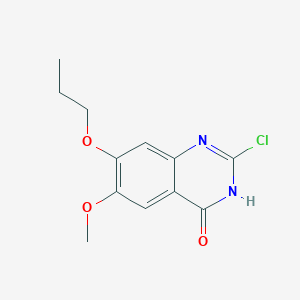

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 2-position, a methoxy group at the 6-position, and a propoxy group at the 7-position of the quinazoline ring. These substitutions are crucial for its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of quinazoline, including this compound, exhibit significant anticancer activity. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC827 | 0.15 | EGFR inhibition |

| A549 | 0.20 | EGFR inhibition |

| MCF-7 | 0.25 | Induction of apoptosis |

| DU145 | 0.30 | Cell cycle arrest |

The compound has shown potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers, particularly non-small cell lung cancer (NSCLC) .

The mechanism by which this compound exerts its anticancer effects primarily involves inhibition of EGFR signaling pathways. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that promotes tumor growth.

- Apoptosis Induction : By disrupting EGFR signaling, the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It also causes cell cycle arrest at the G1 phase, inhibiting further proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline structure significantly impact biological activity:

- Chloro Substitution : The presence of a chloro group at the 2-position enhances binding affinity to EGFR.

- Methoxy and Propoxy Groups : The methoxy group at the 6-position and propoxy group at the 7-position improve solubility and bioavailability, contributing to increased potency .

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aniline ring has been shown to enhance antiproliferative activity due to improved interaction with the receptor binding pocket .

Case Studies

Several studies have investigated the efficacy of this compound in vivo and in vitro:

- Study on NSCLC Models : In a study involving NSCLC models, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as a therapeutic agent for patients with EGFR mutations .

- Combination Therapy Trials : Another study explored the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced efficacy and reduced side effects when used in combination therapy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one is , with a molecular weight of approximately 285.71 g/mol. The compound features a chloro substituent at the 2-position, a methoxy group at the 6-position, and a propoxy group at the 7-position of the quinazoline ring, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that quinazoline derivatives, including this compound, exhibit notable anticancer properties.

- Mechanism of Action : These compounds often target specific signaling pathways involved in cancer cell proliferation and survival, such as the inhibition of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs) .

- Case Study : In vitro studies have shown that related quinazoline compounds can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, one study reported that a similar compound induced apoptosis in HepG2 liver cancer cells with an IC50 value of 8.50 ± 1.44 μM .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains.

- Antibacterial Activity : Quinazoline derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the quinazoline structure can enhance antibacterial potency .

- Case Study : A recent investigation highlighted the antibacterial effects of a related quinazoline derivative against Mycobacterium tuberculosis, suggesting that structural variations can significantly influence antimicrobial efficacy .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

(a) 7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 858238-17-2; Similarity: 0.75 )

- Substituents : Chloro (position 7), methoxy (position 6).

- Key Differences : The absence of a propoxy group at position 7 and a chloro group at position 7 instead of position 2.

- The lack of a long alkoxy chain decreases lipophilicity, which could affect membrane permeability in biological systems.

(b) 6,7-Dihydroxyquinazolin-4(3H)-one (CAS 16064-15-6; Similarity: 0.79 )

- Substituents : Hydroxyl groups at positions 6 and 5.

- Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methoxy and propoxy.

- Implications : Enhanced water solubility but reduced metabolic stability due to susceptibility to glucuronidation or sulfation. This compound may serve as a precursor for synthesizing alkoxy derivatives via etherification .

(c) 6-Nitro-7-tosylquinazolin-4(3H)-one

- Substituents : Nitro (position 6), tosyl (position 7) .

- Key Differences : The nitro group is a strong electron-withdrawing group, increasing electrophilicity at adjacent positions. The tosyl group (p-toluenesulfonyl) introduces steric bulk and sulfonic acid functionality.

- Implications : Nitro groups facilitate reduction to amines, enabling further functionalization. Tosyl groups are common leaving groups, suggesting utility in Suzuki coupling or nucleophilic aromatic substitution reactions .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Q & A

(Basic) What are the established synthetic routes for 2-Chloro-6-methoxy-7-propoxyquinazolin-4(1H)-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinazolinone core. Key steps include:

- Step 1: Introduction of the methoxy group via nucleophilic substitution or demethylation of protected precursors under acidic/basic conditions.

- Step 2: Propoxy group installation using alkylation reagents (e.g., propyl bromide) in the presence of a base (e.g., K₂CO₃) .

- Step 3: Chlorination at the 2-position using POCl₃ or PCl₅ under reflux .

Optimization Strategies:

- Temperature Control: Higher temperatures (80–100°C) improve substitution kinetics but may increase side reactions.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxylation efficiency.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like 6,7-dimethoxy analogs .

(Basic) Which spectroscopic and crystallographic methods are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

(Advanced) How do electronic effects of substituents (Cl, OMe, OPr) influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Chloro Group (C-2): The electron-withdrawing Cl activates the 2-position for nucleophilic displacement (e.g., by amines or thiols). Reactivity follows SNAr mechanism, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .

- Methoxy/Propoxy Groups (C-6/C-7): Electron-donating alkoxy groups deactivate the quinazolinone core toward electrophilic substitution but stabilize intermediates via resonance.

- Experimental Design: Compare reaction rates with analogs (e.g., 6-methoxy vs. 6-hydroxy derivatives) using kinetic studies (HPLC monitoring) .

(Advanced) What strategies resolve contradictions in biological activity data across different studies involving this quinazolinone derivative?

Methodological Answer:

- Source Validation: Cross-check purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or X-ray crystallography) .

- Assay Standardization:

- Use uniform cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%).

- Validate apoptosis assays with caspase-3/7 activity measurements to confirm mechanistic consistency .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .

(Advanced) How to design structure-activity relationship (SAR) studies to evaluate the impact of alkoxy group variations on anticancer activity?

Methodological Answer:

- Derivative Synthesis: Prepare analogs with modified alkoxy groups (e.g., ethoxy, benzyloxy) using parallel synthesis techniques .

- Biological Testing:

- Screen against a panel of cancer cell lines (e.g., HepG2, A549) using MTT assays.

- Assess selectivity via toxicity profiling in non-cancerous cells (e.g., HEK-293).

- Data Correlation:

- Table 1: SAR of Alkoxy-Modified Analogs

| Substituent (C-6/C-7) | Lipophilicity (LogP) | IC₅₀ (μM) HepG2 |

|---|---|---|

| OMe/OPr | 2.1 | 12.4 |

| OMe/OH | 1.3 | 48.7 |

| OMe/OBn | 3.0 | 8.9 |

- Conclusion: Increased lipophilicity (e.g., OPr, OBn) correlates with enhanced potency, suggesting improved membrane permeability .

(Advanced) What computational approaches are recommended for predicting binding modes of this compound with kinase targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite with crystal structures of EGFR or VEGFR2 kinases.

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of hydrogen bonds (e.g., quinazolinone C=O with kinase hinge region) .

- Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogs, validating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.